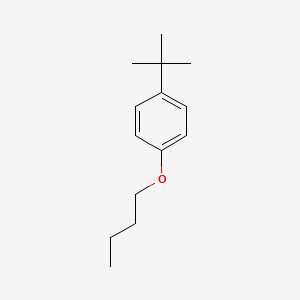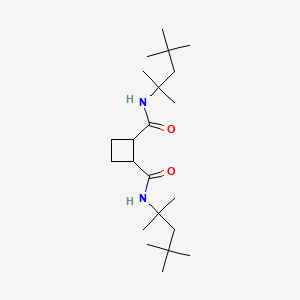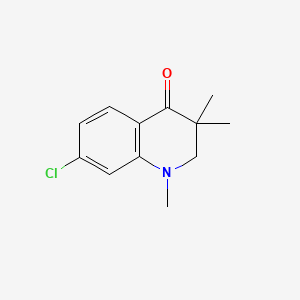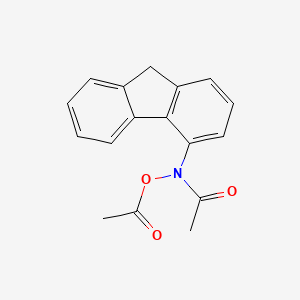
1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with a propanone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone typically involves the chlorination of 1-(5-chloro-2-methylphenyl)-1-propanone. This can be achieved through the reaction of 1-(5-chloro-2-methylphenyl)-1-propanone with thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxyl derivatives, amino derivatives, alkoxy derivatives.
科学研究应用
3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity. The propanone moiety plays a crucial role in its chemical behavior, facilitating various reactions and interactions with biological molecules.
相似化合物的比较
Similar Compounds
- 3-Chloro-1-(4-chlorophenyl)-1-propanone
- 3-Chloro-1-(3-chlorophenyl)-1-propanone
- 3-Chloro-1-(2-chlorophenyl)-1-propanone
Uniqueness
3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
63549-33-7 |
|---|---|
分子式 |
C10H10Cl2O |
分子量 |
217.09 g/mol |
IUPAC 名称 |
3-chloro-1-(5-chloro-2-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7-2-3-8(12)6-9(7)10(13)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI 键 |
VBICFYLYNPVUKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13943107.png)


![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)
![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)







